molecular formula C10H10N2O2 B178309 2-Amino-2-(1H-indol-4-yl)acetic acid CAS No. 108763-36-6

2-Amino-2-(1H-indol-4-yl)acetic acid

Cat. No.: B178309
CAS No.: 108763-36-6
M. Wt: 190.2 g/mol
InChI Key: PNCMPKFHUWSVIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-(1H-indol-4-yl)acetic acid is an indole derivative that features an amino group and an acetic acid moiety. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound is of interest in both synthetic organic chemistry and pharmaceutical research due to its potential biological activities.

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of this compound typically begins with indole or its derivatives.

    Key Reactions:

    Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods:

    Bulk Synthesis: Industrial production may involve multi-step synthesis with optimization for scale, including the use of continuous flow reactors.

    Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products:

    Oxidation Products: Oxidized derivatives of the indole ring.

    Reduction Products: Reduced forms of the compound, potentially altering the indole ring or the acetic acid moiety.

    Substitution Products: Various substituted indole derivatives depending on the reagents used.

Chemistry:

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

Biology:

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.

    Signal Transduction: May play a role in cellular signaling pathways.

Medicine:

    Drug Development: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Pharmacology: Studied for its interactions with biological targets.

Industry:

    Material Science:

    Agriculture: Possible use in the synthesis of agrochemicals.

Comparison with Similar Compounds

    Tryptophan: An essential amino acid with a similar indole structure.

    Indole-3-acetic acid: A plant hormone with an indole ring and acetic acid moiety.

    Serotonin: A neurotransmitter derived from tryptophan with an indole structure.

Uniqueness:

    Functional Groups: The presence of both an amino group and an acetic acid moiety makes 2-Amino-2-(1H-indol-4-yl)acetic acid unique compared to other indole derivatives.

    Biological Activity: Its specific biological activities and potential therapeutic applications distinguish it from other similar compounds.

Properties

IUPAC Name

2-amino-2-(1H-indol-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c11-9(10(13)14)7-2-1-3-8-6(7)4-5-12-8/h1-5,9,12H,11H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNCMPKFHUWSVIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CNC2=C1)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.